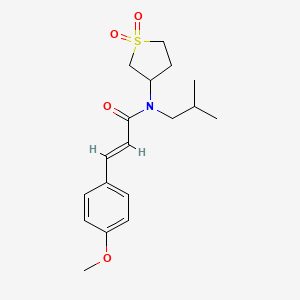

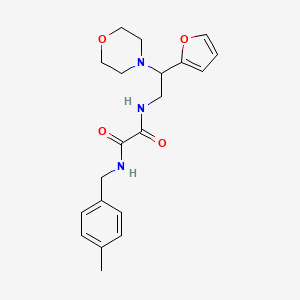

(E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as PAQ, is a synthetic compound that has been the subject of extensive scientific research due to its potential as a therapeutic agent. PAQ is a member of the quinazoline family of compounds, which are known to have a variety of biological activities.

Applications De Recherche Scientifique

Antimicrobial Activity

A series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones were synthesized and evaluated for their antimicrobial activity, specifically targeting gyrase resistance mutants of Escherichia coli. These compounds demonstrated the ability to lower the antimicrobial MIC in gyrase resistance mutants compared to the wild type, highlighting a novel approach to antimicrobial selection targeting both wild-type and mutant cells (German et al., 2008).

Cancer Research

The synthesis of 4-(phenylamino)quinazoline and pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor (EGFR) represents a critical step in the development of cancer therapeutics. These compounds have shown significant activity in cellular autophosphorylation assays for EGFR in A431 cells and demonstrated promising tumor growth inhibition in xenograft models (Smaill et al., 1999).

Heterocyclic Compound Synthesis

Research into substituted quinolinones and pyrimidoquinazoline derivatives has provided pathways for synthesizing new heterocyclic compounds. These methods involve reactions with electrophilic substitution and cyclization, yielding compounds with various heterocyclic substituents, which could have potential applications in medicinal chemistry and material science (Abass et al., 2013).

Antimicrobial and Antifungal Studies

The synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones demonstrated promising antibacterial and antifungal activities. This research highlights the importance of fused heterocyclic compounds in developing new antimicrobial agents (Vidule, 2011).

Material Science

In material science, the development of coordination compounds with specific photoluminescent properties based on substituted imidazo[1,2-a]pyridine ligands represents a significant advancement. These compounds exhibit unique structural characteristics and photoluminescent behaviors, making them suitable for applications in sensing, imaging, and light-emitting devices (Li et al., 2018).

Propriétés

IUPAC Name |

3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c26-19(8-7-15-4-3-11-22-14-15)24-12-9-16(10-13-24)25-20(27)17-5-1-2-6-18(17)23-21(25)28/h1-8,11,14,16H,9-10,12-13H2,(H,23,28)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJRACGJFMEXJX-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C=CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)/C=C/C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-[2-(3-chlorophenyl)acetyl]-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B2769987.png)

![1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2769988.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2769990.png)

![7-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2769993.png)

![1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2769998.png)

![2-([(Tert-butoxy)carbonyl]amino)-4,4-difluoropentanoic acid](/img/structure/B2769999.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770005.png)